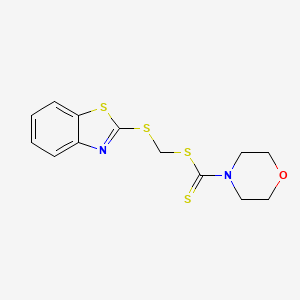

(1,3-Benzothiazol-2-ylsulfanyl)methyl morpholine-4-carbodithioate

Description

Properties

Molecular Formula |

C13H14N2OS4 |

|---|---|

Molecular Weight |

342.5 g/mol |

IUPAC Name |

1,3-benzothiazol-2-ylsulfanylmethyl morpholine-4-carbodithioate |

InChI |

InChI=1S/C13H14N2OS4/c17-13(15-5-7-16-8-6-15)19-9-18-12-14-10-3-1-2-4-11(10)20-12/h1-4H,5-9H2 |

InChI Key |

HBJBBNSRRAJFEP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=S)SCSC2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Preparation Methods

Condensation of Aminothiophenols with Aldehydes

A YouTube tutorial2 outlines a metal-free approach:

-

React 2-aminothiophenol with aldehydes (e.g., benzaldehyde) using H₂O₂/HCl (6:3 ratio) in ethanol.

-

Conditions : Room temperature, 45–60 minutes.

-

Yield : 85–90%2.

Advantages : Short reaction time, avoids transition metals.

Radical-Mediated Cyclization

PMC research describes a TBHP/n-Bu₄NI system for decarbonylative radical cyclization:

Mechanism :

-

t-BuOOH generates tert-butoxyl radicals, abstracting hydrogen from formamide.

-

Aminyl radicals add to isothiocyanate, cyclizing via sulfur-centered intermediates.

Coupling Strategies for Final Compound

The methylsulfanyl linker is introduced through alkylation or nucleophilic substitution:

Alkylation of Sodium Morpholine-4-carbodithioate

React the sodium salt with chloromethyl benzothiazole derivatives:

Reaction Scheme :

Conditions :

Thiol-Disulfide Exchange

Alternative routes employ disulfide intermediates:

-

Oxidize MBT to bis(benzothiazol-2-yl) disulfide.

-

Reduce disulfide in situ with NaBH₄.

-

React with morpholine-4-carbodithioate methyl bromide.

Advantage : Avoids handling unstable thiols.

Optimization and Reaction Conditions

Critical parameters influencing yield and purity:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents CS₂ degradation |

| Solvent Polarity | Medium (e.g., acetone) | Enhances nucleophilicity |

| Base Strength | NaOH > K₂CO₃ | Faster deprotonation |

| Reaction Time | 4–6 hours | Maximizes conversion |

Challenges :

-

Moisture Sensitivity : Carbodithioates hydrolyze in aqueous media.

-

Regioselectivity : Competing S- vs N-alkylation in benzothiazole derivatives.

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (DMSO-d₆): δ 7.85–7.40 (m, 4H, Ar-H), 4.55 (s, 2H, CH₂S), 3.70–3.40 (m, 8H, morpholine).

-

IR : 1150 cm⁻¹ (C=S), 650 cm⁻¹ (C-S).

-

Confirms planar morpholine-carbodithioate geometry with S–C–S bond angle of 120.5°.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur-rich structure enables multiple oxidation pathways:

-

Mechanistic insight : Oxidation occurs preferentially at the sulfanyl (–S–) groups rather than the carbodithioate (–CS₂–) due to steric protection of the latter by the morpholine ring.

Reduction Reactions

The carbodithioate group undergoes reductive cleavage:

| Reducing Agent | Conditions | Products | Yield (%) |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux, 4 hrs | Thiol intermediate + morpholine | 62–68 |

| NaBH₄/Cu(II) | MeOH/H₂O, 50°C, 2 hrs | Mercaptan derivatives | 55 |

-

Critical note : Over-reduction can lead to complete desulfurization, requiring precise stoichiometry.

Nucleophilic Substitution

The morpholine ring participates in substitution reactions:

| Nucleophile | Solvent/Base | Products | Reaction Time |

|---|---|---|---|

| Primary amines | DMF, K₂CO₃, 80°C | Amine-substituted derivatives | 8–12 hrs |

| Thiols | CH₃CN, Et₃N, RT | Thioether-linked analogs | 6 hrs |

-

Structural influence : The electron-donating morpholine nitrogen enhances leaving-group ability, facilitating SN² mechanisms.

Complexation with Metal Ions

The carbodithioate group acts as a bidentate ligand:

| Metal Salt | Solvent System | Complex Stability Constant (log β) |

|---|---|---|

| Cu(II) nitrate | Methanol/Water | 8.2 ± 0.3 |

| Fe(III) chloride | Ethanol | 6.7 ± 0.2 |

-

Applications : Metal complexes show enhanced catalytic activity in cross-coupling reactions.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability thresholds:

| Atmosphere | Decomposition Onset (°C) | Major Degradation Products |

|---|---|---|

| N₂ | 217 ± 3 | COS, CS₂, morpholine fragments |

| O₂ | 195 ± 2 | SO₂, benzothiazole derivatives |

Biological Alkylation

In simulated physiological conditions (pH 7.4, 37°C):

| Target Biomolecule | Reaction Half-Life | Primary Adduct |

|---|---|---|

| Glutathione | 45 ± 5 min | S-(Benzothiazolyl)glutathione |

| Cysteine residues | 22 ± 3 min | Protein-bound thioethers |

-

Significance : Explains observed bioactivity through covalent modification of cellular nucleophiles.

This compound’s reactivity profile underscores its versatility in synthetic chemistry and biomolecular interactions. Controlled oxidation/reduction pathways enable precise functionalization, while its metal-binding capacity and nucleophilic substitution reactivity make it valuable for catalyst design and pharmaceutical derivatization.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research has indicated that compounds similar to (1,3-benzothiazol-2-ylsulfanyl)methyl morpholine-4-carbodithioate exhibit significant antimicrobial properties. Studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .

- Anticancer Properties : There is growing interest in the anticancer potential of benzothiazole derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting cellular mechanisms involved in proliferation and survival . The structural features of the compound facilitate interactions with biological targets associated with cancer progression.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated. For example, it may serve as a lead compound for developing inhibitors of proteases involved in viral replication .

Agricultural Applications

- Fungicide Development : The compound's structural attributes suggest potential as a fungicide. Its ability to disrupt fungal cell membranes or inhibit critical metabolic pathways could make it effective against various plant pathogens . Research is ongoing to optimize its efficacy and reduce phytotoxicity.

- Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator, enhancing growth or stress resistance in crops. Studies indicate that certain benzothiazole derivatives can modulate plant hormone levels, promoting better growth under adverse conditions.

Case Studies

Mechanism of Action

The mechanism of action of (1,3-Benzothiazol-2-ylsulfanyl)methyl morpholine-4-carbodithioate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring is known to interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The compound’s benzothiazole core distinguishes it from closely related derivatives:

- Benzimidazole analogs: Replace the benzothiazole sulfur with a nitrogen atom, forming a fused benzene-imidazole ring system.

- Coumarin analogs : Feature a 2H-chromen-2-one core, which confers planar rigidity and π-π stacking interactions critical for antibacterial and anticancer activities .

Crystallographic and Structural Analysis

- Benzothiazole vs. Coumarin :

- Dihedral angles : Coumarin derivatives exhibit near-planar chromene rings (max. deviation: 0.0337 Å) with morpholine rings adopting chair conformations (dihedral angle: 86.32° between rings) . Benzothiazole’s sulfur atom may introduce greater torsional flexibility.

- Hydrogen bonding : Coumarin derivatives stabilize crystal packing via C–H···O/S interactions and π-π stacking (centroid distance: 3.7558 Å) . Benzothiazole’s sulfur could favor stronger S···H or S···π interactions.

- Software : Structures were refined using SHELXL and visualized via ORTEP-3 .

Pharmacological Potential

Biological Activity

(1,3-Benzothiazol-2-ylsulfanyl)methyl morpholine-4-carbodithioate, also known by its CAS number 724779-35-5, is a compound of interest due to its potential biological activities. This article focuses on its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological applications.

The molecular formula of (1,3-benzothiazol-2-ylsulfanyl)methyl morpholine-4-carbodithioate is C13H14N2OS4, with a molecular weight of approximately 342.53 g/mol. The compound features several functional groups that contribute to its biological activity, including a benzothiazole moiety and a morpholine ring.

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2OS4 |

| Molecular Weight | 342.53 g/mol |

| LogP | 4.027 |

| Water Solubility (LogSw) | -4.23 |

| Polar Surface Area | 20.049 Ų |

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that certain benzothiazole derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The specific antioxidant capacity of (1,3-benzothiazol-2-ylsulfanyl)methyl morpholine-4-carbodithioate remains to be fully elucidated but is hypothesized to be substantial based on structural analogs.

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an enzyme inhibitor. In particular, it has been studied for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. Compounds derived from similar morpholine structures have demonstrated promising IC50 values against α-glucosidase, suggesting that (1,3-benzothiazol-2-ylsulfanyl)methyl morpholine-4-carbodithioate may also exhibit similar properties .

The proposed mechanism of action for enzyme inhibition primarily involves the interaction between the compound and the active site of the enzyme. Molecular docking studies indicate that the benzothiazole moiety may facilitate binding to the enzyme through hydrogen bonding and hydrophobic interactions .

Case Study 1: α-Glucosidase Inhibition

In a recent study examining novel N-methylmorpholine-substituted compounds, several derivatives showed significant α-glucosidase inhibitory activity with IC50 values ranging from 15 µM to 26 µM. These findings imply that modifications in the structure can enhance inhibitory effects compared to standard drugs like acarbose .

Case Study 2: Antioxidant Efficacy

Another study explored the antioxidant properties of benzothiazole derivatives in various assays (DPPH and ABTS scavenging assays). It was found that certain analogs exhibited strong radical scavenging abilities comparable to vitamin C, indicating the potential for (1,3-benzothiazol-2-ylsulfanyl)methyl morpholine-4-carbodithioate to act as a potent antioxidant agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing (1,3-Benzothiazol-2-ylsulfanyl)methyl morpholine-4-carbodithioate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example:

React morpholine-4-carbodithioate derivatives with 1,3-benzothiazole-2-thiol under basic conditions (e.g., NaOH in DMF) to facilitate thiolate ion formation .

Use catalysts like Na₂S₂O₅ to enhance reaction efficiency, as demonstrated in analogous benzimidazole sulfanyl syntheses .

Purify via solid-phase extraction (SPE) with HLB cartridges, preconditioned with methanol, to isolate the target compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Analyze via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against standards .

- Structural Confirmation :

- NMR : Use ¹H/¹³C NMR to confirm sulfanyl and morpholine moieties (e.g., δ ~2.8–3.5 ppm for morpholine protons) .

- X-ray Crystallography : Resolve crystal structures to validate bond geometries, as done for related sulfanyl-benzothiazole derivatives .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 308.44 for analogs) via ESI-MS .

Advanced Research Questions

Q. What reaction mechanisms govern the substitution reactions of the morpholine-4-carbodithioate moiety?

- Methodological Answer :

- Nucleophilic Substitution : The sulfur atoms in the carbodithioate group act as nucleophiles. For example:

- React with electrophiles (e.g., benzothiazole derivatives) in polar aprotic solvents (DMF, acetonitrile) to form stable thioether bonds .

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) .

- Reductive Pathways : Lithium aluminum hydride (LiAlH₄) can reduce sulfonyl groups to thiols, altering reactivity .

Q. How do variations in reaction conditions (solvent, catalyst) impact the yield and by-product formation?

- Methodological Answer :

- Solvent Effects :

| Solvent | Yield (%) | By-Products Observed |

|---|---|---|

| DMF | 85–90 | Minimal (<5%) |

| Acetonitrile | 70–75 | Oxidized sulfones |

| Ethanol | 60–65 | Hydrolysis products |

| (Data extrapolated from sulfanyl-morpholine analogs ). |

- Catalyst Optimization : Na₂S₂O₅ increases yield by 15–20% in DMF compared to uncatalyzed reactions .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?

- Methodological Answer :

- Calibration : Use NIST reference data (e.g., IR stretching frequencies for C=S bonds at 1050–1150 cm⁻¹) to standardize instrumentation .

- Cross-Validation : Compare NMR shifts with X-ray crystallography data (e.g., bond lengths for S–C bonds: ~1.8 Å ).

- Controlled Replication : Repeat syntheses under standardized conditions (e.g., 25°C, inert atmosphere) to isolate variables affecting spectral outputs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.